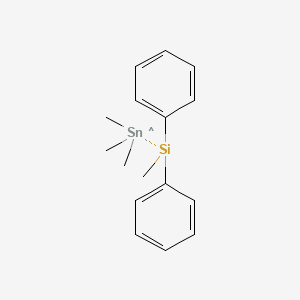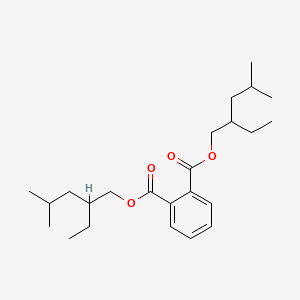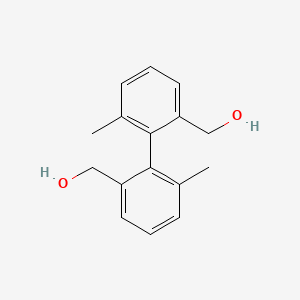
(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups attached to the biphenyl structure at the 2,2’ positions and two methyl groups at the 6,6’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.
Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.
Industrial Production Methods
Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,6’-Dimethyl-2,2’-bipyridyl): Similar in structure but contains nitrogen atoms in place of the hydroxyl groups.
(6,6’-Dimethyl-2,2’-biphenyl): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3594-91-0 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |
InChI-Schlüssel |
APVANCOMZWSFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




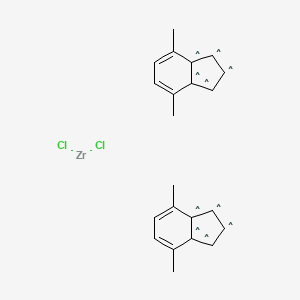
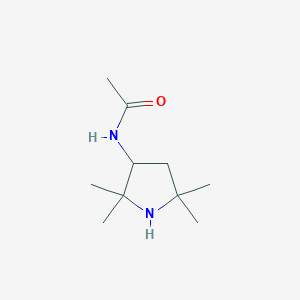
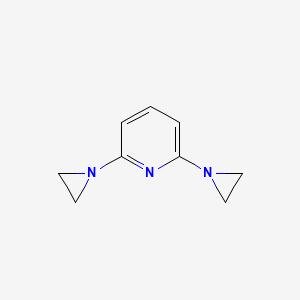
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)

![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
